
9-(4-Azidophenyl)acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-Azidophenyl)acridine is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound this compound is particularly notable for its photochemical properties, which make it useful in photochemical and photobiological studies .
Métodos De Preparación
The synthesis of 9-(4-Azidophenyl)acridine typically involves the diazotization of 9-(4-aminophenyl)acridine followed by treatment with aqueous sodium azide . The reaction conditions are carefully controlled to ensure the successful formation of the azide group. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Análisis De Reacciones Químicas
9-(4-Azidophenyl)acridine undergoes various types of chemical reactions, including:
Photodissociation: The compound exhibits significant photodissociation quantum yields upon irradiation at specific wavelengths (e.g., 365 nm).
Substitution Reactions: The azide group can participate in substitution reactions, often leading to the formation of amines or other derivatives.
Reduction Reactions: The azide group can be reduced to an amine under appropriate conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
9-(4-Azidophenyl)acridine has several scientific research applications:
Photochemical Studies: Due to its photochemical properties, it is used in studies involving photodissociation and photoreactivity.
Biological Labeling: The compound can be used as a photolabeling agent in biological studies to investigate molecular interactions and pathways.
Material Science: It is used in the development of photoreactive materials and coatings.
Mecanismo De Acción
The mechanism of action of 9-(4-Azidophenyl)acridine involves its photodissociation upon exposure to light. The compound absorbs light, leading to the excitation of electrons and subsequent cleavage of the azide group. This photodissociation process can be influenced by factors such as the acidity of the medium . The molecular targets and pathways involved in its action depend on the specific application, such as biological labeling or material science.
Comparación Con Compuestos Similares
9-(4-Azidophenyl)acridine can be compared with other acridine derivatives, such as:
9-Azidoacridine: Similar in structure but lacks the phenyl group, leading to different photochemical properties.
9-(4-Bromo-phenyl)acridine: Contains a bromine atom instead of an azide group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific photochemical properties and the presence of the azide group, which allows for versatile chemical modifications and applications.
Propiedades
Número CAS |
204759-70-6 |
|---|---|
Fórmula molecular |
C19H12N4 |
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
9-(4-azidophenyl)acridine |
InChI |
InChI=1S/C19H12N4/c20-23-22-14-11-9-13(10-12-14)19-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)19/h1-12H |
Clave InChI |
LPKRSMGFVMODJX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C4=CC=C(C=C4)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


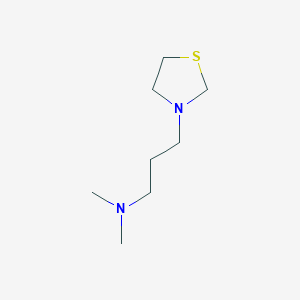

![Oxirane, 2-[difluoro(methylthio)methyl]-2-phenyl-](/img/structure/B12562701.png)
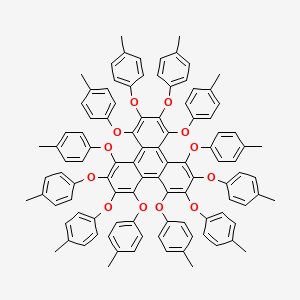
![3-[2-(2,4,6-Trinitrophenyl)ethenyl]thiophene](/img/structure/B12562710.png)
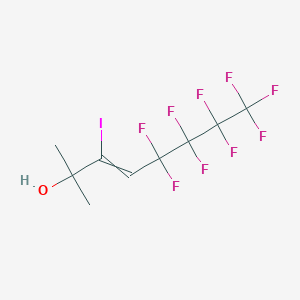
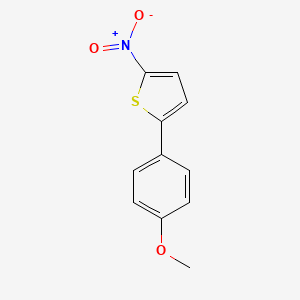
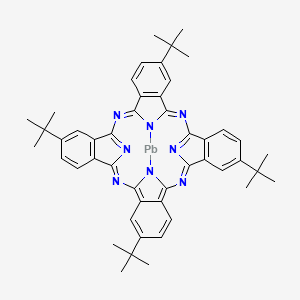

![6-{[5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrol-2-yl]methyl}-2-(2-fluoroethyl)pyridazin-3(2H)-one](/img/structure/B12562731.png)
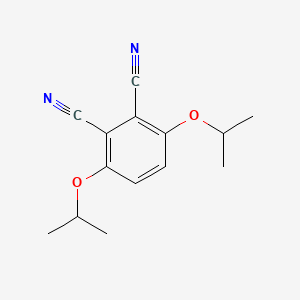
![Isoxazolo[4,5-c]pyridine, 4,6-diazido-3-methyl-](/img/structure/B12562753.png)
![1,1'-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea]](/img/structure/B12562758.png)
![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}prop-2-enamide](/img/structure/B12562759.png)
